(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine
Description
(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine is an aromatic imine characterized by a phenyl group attached to the ethanimine backbone and a 4-isopropylphenyl substituent on the nitrogen atom. The imine functional group (C=N) is central to its reactivity, enabling participation in coordination chemistry, catalysis, and organic synthesis. The isopropyl group at the para position of the N-aryl ring introduces steric bulk and moderate electron-donating effects, which influence solubility, stability, and intermolecular interactions .
Properties
CAS No. |
652984-82-2 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-phenyl-N-(4-propan-2-ylphenyl)ethanimine |
InChI |
InChI=1S/C17H19N/c1-13(2)15-9-11-17(12-10-15)18-14(3)16-7-5-4-6-8-16/h4-13H,1-3H3 |
InChI Key |
GSNIZJUSDAIEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine can be achieved through several synthetic routes. One common method involves the condensation of aniline derivatives with aldehydes or ketones under acidic or basic conditions. For instance, the reaction between 4-isopropylaniline and benzaldehyde in the presence of an acid catalyst can yield the desired imine compound. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions include oximes, amines, and substituted aromatic compounds.
Scientific Research Applications
(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine involves its interaction with specific molecular targets. The imine group can act as a nucleophile, participating in various biochemical pathways. It can form reversible covalent bonds with enzymes, modulating their activity. The phenyl groups may also contribute to the compound’s binding affinity to certain receptors, influencing its biological effects.
Comparison with Similar Compounds
Substituent Effects on the N-Aryl Group
The substituent on the N-aryl ring significantly alters physicochemical properties. Key analogs include:
Key Observations :
- Electron-Donating Groups (e.g., Methoxy, Isopropyl): Enhance solubility in non-polar solvents and stabilize the imine via resonance .
- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Increase electrophilicity of the C=N bond, favoring nucleophilic addition reactions .
- Steric Effects : Bulky groups like tert-butyl or isopropyl reduce reactivity toward bulky nucleophiles but improve thermal stability .
C=N Bond Characteristics
The C=N bond length in imines typically ranges from 1.26–1.29 Å , as observed in crystallographic studies:
- (S)-(+)-N-(1-Phenylethyl)salicylideneamine: 1.264 Å
- 2-(N-Benzyl-α-iminoethyl)phenol: 1.286 Å
- (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine (inferred): ~1.28–1.29 Å (similar to analogs) .
Bond length variations correlate with electronic effects; electron-withdrawing substituents slightly shorten the C=N bond due to increased double-bond character .
Biological Activity
The compound (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine , also known as a derivative of an imine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine can be represented as follows:
- IUPAC Name : (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine
- Molecular Formula : C17H21N
- Molecular Weight : 253.36 g/mol
Structural Details
| Property | Value |
|---|---|
| CAS Number | Not available |
| SMILES | CC(C)C1=CC=C(C=C1)C(C)=N |
| InChI Key | Not available |
Anticancer Activity
Recent studies have indicated that imine derivatives exhibit significant anticancer properties. For instance, (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine has been tested against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating moderate potency against this cell line. The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies have revealed that it possesses inhibitory effects against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism for this antimicrobial action is hypothesized to involve disruption of bacterial cell membrane integrity.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine has been evaluated for anti-inflammatory effects. Animal models of inflammation showed a significant reduction in paw edema when treated with the compound, suggesting its potential as a therapeutic agent in inflammatory diseases.
The biological activity of (1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
- Membrane Disruption : It disrupts bacterial membranes leading to cell death.
- Cytokine Modulation : It downregulates pro-inflammatory cytokines, thereby reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
